molecular formula C17H17ClN4O2S B4680341 N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B4680341
M. Wt: 376.9 g/mol
InChI Key: OHKDVTARYHUZRS-UHFFFAOYSA-N
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Description

N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a heterocyclic compound featuring a 1,2-oxazole core substituted with a 2-chlorophenyl group at position 3, a methyl group at position 5, and a carboxamide moiety at position 2. The carboxamide nitrogen is further linked to a 5-butyl-1,3,4-thiadiazol-2-yl group. The 2-chlorophenyl group may enhance lipophilicity and binding affinity to hydrophobic targets, while the thiadiazole and oxazole rings contribute to metabolic stability .

Properties

IUPAC Name

N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O2S/c1-3-4-9-13-20-21-17(25-13)19-16(23)14-10(2)24-22-15(14)11-7-5-6-8-12(11)18/h5-8H,3-4,9H2,1-2H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHKDVTARYHUZRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NN=C(S1)NC(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of 1,2-oxazole carboxamides with diverse substitutions. Below is a detailed comparison with structurally analogous derivatives, focusing on substituent variations, molecular properties, and inferred pharmacological implications.

Structural Analogues and Substituent Variations

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reference
N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide (Target) C₁₇H₁₇ClN₄O₂S 380.86 (calculated) Butyl-thiadiazole, 2-chlorophenyl, methyl-oxazole N/A
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide C₁₅H₁₃ClN₄O₂S 348.81 Ethyl-thiadiazole (shorter alkyl chain)
N-(5-bromopyridin-2-yl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide C₁₆H₁₁BrClN₃O₂ 400.64 Bromopyridinyl (aromatic heterocycle replacement for thiadiazole)
N-(2-cyanophenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide C₁₈H₁₂ClN₃O₂ 337.76 2-cyanophenyl (electron-withdrawing cyano group)
N-(2-{[2,2'-bithiophen]-5-yl}-2-hydroxyethyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide C₂₂H₁₆ClN₃O₃S₂ 485.96 Bithiophene-hydroxylethyl (extended π-system, hydrophilic moiety)

Key Observations

Alkyl Chain Length in Thiadiazole Substitution: The ethyl-substituted analogue (348.81 g/mol, ) has a lower molecular weight and shorter alkyl chain than the target compound (butyl group).

Heterocyclic Replacements :

  • Replacement of the thiadiazole with a bromopyridinyl group () introduces a larger halogen atom (bromine) and a nitrogen-rich aromatic system, which could alter electronic properties and binding interactions.

Electron-Withdrawing Groups: The 2-cyanophenyl derivative () replaces the thiadiazole with a cyano-substituted phenyl group. The electron-withdrawing cyano group may enhance metabolic stability but reduce bioavailability due to increased polarity.

However, the hydroxylethyl group may introduce hydrogen-bonding capacity, affecting solubility.

Pharmacological Implications

  • Lipophilicity: The butyl chain in the target compound likely enhances lipophilicity compared to ethyl or cyano-substituted analogues, favoring passive diffusion across biological membranes but risking solubility limitations.
  • Metabolic Stability: Thiadiazole and oxazole rings are known for resistance to oxidative metabolism, suggesting improved stability over derivatives with more labile substituents (e.g., esters or amides).

Research Tools and Structural Analysis

Crystallographic software such as SHELX (for small-molecule refinement, ) and ORTEP-3 (for graphical representation, ) have been critical in resolving the structures of similar compounds. These tools enable precise determination of bond lengths, angles, and conformational preferences, which are essential for structure-activity relationship (SAR) studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

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